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Ginsenoside Ng-R2 -

Ginsenoside Ng-R2

Catalog Number: EVT-10930892
CAS Number:
Molecular Formula: C41H70O13
Molecular Weight: 771.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Ginsenosides can be classified based on their chemical structure and biological activity. Ginsenoside Ng-R2 specifically falls under the protopanaxatriol category, which includes other notable ginsenosides such as Rg1 and Re. These compounds are characterized by their sugar moieties attached to a triterpenoid backbone, influencing their solubility and biological interactions .

Synthesis Analysis

Methods

Technical Details
Microbial fermentation utilizes genetically modified strains of yeast to produce ginsenosides at high yields. For instance, researchers have identified specific UDP-glycosyltransferases that facilitate the glycosylation steps necessary for synthesizing ginsenosides from simpler precursors like protopanaxadiol . This method not only increases yield but also allows for the production of rare ginsenosides that are difficult to extract in significant quantities from plant sources.

Molecular Structure Analysis

Structure

The molecular structure of ginsenoside Ng-R2 features a triterpenoid core with multiple hydroxyl groups and sugar moieties attached at specific positions. The exact structure can be represented as:

C30H52O9\text{C}_{30}\text{H}_{52}\text{O}_{9}

This formula indicates a complex arrangement that contributes to its biological activity .

Data

The structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of ginsenoside Ng-R2. These methods provide detailed insights into the arrangement of atoms within the molecule, crucial for understanding its interaction with biological targets .

Chemical Reactions Analysis

Reactions

Ginsenoside Ng-R2 undergoes various chemical reactions typical of glycosylated triterpenoids. These include hydrolysis reactions where glycosidic bonds can be broken down under acidic or enzymatic conditions.

Technical Details
The transformation processes involve specific enzymes such as glycosyltransferases that catalyze the addition of sugar moieties to the aglycone part of the molecule. Additionally, enzymatic reactions can lead to modifications that enhance its bioavailability and therapeutic efficacy .

Mechanism of Action

Process

The mechanism of action for ginsenoside Ng-R2 involves several pathways through which it exerts its pharmacological effects. It is known to modulate various signaling pathways associated with inflammation and cell proliferation.

Data
Research indicates that ginsenoside Ng-R2 can induce apoptosis in cancer cells by activating caspase pathways while inhibiting NF-kappaB signaling, which is crucial for cell survival . This dual action makes it a candidate for further therapeutic exploration in cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

Ginsenoside Ng-R2 is typically a white to off-white powder with a melting point that varies depending on its purity and formulation. Its solubility in water is limited due to its hydrophobic triterpenoid structure, although it is more soluble in organic solvents like methanol or ethanol.

Chemical Properties

The chemical stability of ginsenoside Ng-R2 is influenced by factors such as pH and temperature. It is relatively stable under neutral pH but can degrade under extreme acidic or basic conditions. Analytical methods like high-performance liquid chromatography are often employed to assess its stability over time .

Applications

Scientific Uses

Ginsenoside Ng-R2 has garnered attention in scientific research due to its potential therapeutic applications. Studies have shown its efficacy in:

  • Cancer Therapy: Inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects: Modulating immune responses.
  • Neuroprotective Activities: Protecting neurons from oxidative stress.

These properties make it a subject of interest for developing new pharmacological agents based on natural products derived from Panax species .

Biosynthesis and Biotransformation Pathways of Ginsenoside Ng-R2

Biosynthetic Precursors and Enzymatic Regulation in Panax Species

Ginsenoside Ng-R2 (notoginsenoside R2) is a protopanaxatriol-type saponin characterized by a dammarane-type triterpenoid skeleton with specific sugar attachments. Its biosynthesis in Panax species (Panax notoginseng, Panax ginseng) proceeds through a conserved mevalonate (MVA) pathway in the cytosol, where sequential enzymatic modifications transform universal terpenoid precursors into structurally complex ginsenosides [1] [3]. The core biosynthetic sequence involves:

  • Skeleton Formation: Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) derived from acetyl-CoA undergo head-to-tail condensation catalyzed by farnesyl diphosphate synthase (FPPS) to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined by squalene synthase (SQS) to form squalene. Squalene epoxidase (SE) converts squalene to 2,3-oxidosqualene, the universal precursor for triterpenoids.
  • Triterpene Backbone Cyclization: The committed step towards dammarane-type ginsenosides is catalyzed by dammarenediol-II synthase (DDS). DDS cyclizes 2,3-oxidosqualene into dammarenediol-II (DM), the basic tetracyclic triterpene scaffold [3] [10].
  • Oxidative Modifications: Cytochrome P450 monooxygenases (CYPs) introduce hydroxyl groups at specific positions on the DM backbone. CYP716A47 (or its orthologs) hydroxylates DM at C-12 to yield protopanaxadiol (PPD). Subsequently, CYP716A53v2 hydroxylates PPD at C-6 to form protopanaxatriol (PPT), the direct aglycone precursor for Ng-R2 and other PPT-type saponins like Rg1 and Re [4] [10].
  • Glycosylation: UDP-dependent glycosyltransferases (UGTs) sequentially attach sugar moieties to the hydroxyl groups of PPT. The initial glycosylation typically occurs at the C-20 hydroxyl group. For Ng-R2 biosynthesis, PPT is first glycosylated at C-20 by UGTs (e.g., members of the UGT71 or UGT94 families) to form Rh1 (20-O-glucosyl-PPT). Rh1 then undergoes glycosylation at the C-6 hydroxyl group of its inner glucose moiety by a specific xylosyltransferase. This step, attaching a xylose residue using UDP-xylose as the donor, is crucial and distinctive for Ng-R2 formation, differentiating it from Re (which has a rhamnose at C-6 of the outer glucose) or Rg1 (which lacks an additional sugar at C-6) [4] [6].

Table 1: Key Enzymes in the Biosynthetic Pathway of Ginsenoside Ng-R2 in Panax Species

Enzyme ClassGene/Protein ExampleFunction in Ng-R2 PathwaySubstrateProductCellular Localization
Cytochrome P450CYP716A47Hydroxylation at C-12 of dammarenediol-IIDammarenediol-II (DM)Protopanaxadiol (PPD)Endoplasmic Reticulum
Cytochrome P450CYP716A53v2Hydroxylation at C-6 of protopanaxadiolProtopanaxadiol (PPD)Protopanaxatriol (PPT)Endoplasmic Reticulum
GlycosyltransferaseUGT71A53/A54 (or similar)Initial glycosylation (Glc) at C-20 of PPTProtopanaxatriol (PPT)Rh1 (20-O-Glc-PPT)Cytosol
GlycosyltransferaseSpecific Xylosyltransferase (e.g., UGT94 family member?)Xylosylation at C-6-OH of the inner Glc moiety attached to C-20 of PPTRh1 (20-O-Glc-PPT)Ginsenoside Ng-R2Cytosol

Regulatory Mechanisms: The biosynthesis of Ng-R2 is tightly regulated at the transcriptional level. Transcription factors responsive to environmental cues (e.g., light, temperature, stress) and phytohormones like methyl jasmonate (MeJA), abscisic acid (ABA), and salicylic acid (SA) modulate the expression of genes encoding DDS, CYPs, and UGTs [1] [3]. Non-coding RNAs also play emerging roles in fine-tuning this regulatory network. The expression of the specific UGT responsible for the terminal xylosylation step is a critical control point determining Ng-R2 accumulation levels, which are inherently low (typically 2-3% of total saponins) in Panax notoginseng roots [4].

Role of Microbial and Chemical Biotransformation in Rare Ginsenoside Production

Due to the low natural abundance of Ng-R2 in Panax plants, microbial biotransformation has emerged as a vital strategy for its sustainable production. This approach leverages the enzymatic machinery of microorganisms, particularly bacteria and fungi, to convert more abundant major ginsenosides into rare derivatives like Ng-R2 through specific hydrolytic reactions [2] [5] [9].

  • Microbial Transformation Pathways: The primary route involves the deglycosylation of structurally related, more complex ginsenosides. Ginsenoside Rb1, a major protopanaxadiol-type saponin abundant in ginseng roots, serves as a common starting point. Specific microbial enzymes sequentially hydrolyze the sugar chains:
  • β-Glucosidases: Cleave the outer glucose moieties. For Rb1, hydrolysis of the outer glucose at C-3 yields ginsenoside Rd.
  • α-L-Arabinofuranosidases/α-L-Arabinopyranosidases: Cleave arabinose residues. For Rc (an Rb1 analog with arabinose instead of glucose at C-20 outer position), hydrolysis of the arabinose yields Rd.
  • Further Deglycosylation: Rd can be further hydrolyzed by specific β-glucosidases to yield F2 (cleaving the glucose at C-3) or Rg3 (cleaving the glucose at C-20). While not directly yielding Ng-R2, this step generates intermediates.
  • Transformation to PPT-type: Critically, some microbial strains or isolated enzymes can modify the aglycone core or transform PPD-type intermediates towards PPT-type saponins under specific conditions, although direct conversion of abundant PPD-types to Ng-R2 (PPT-type) is uncommon. More frequently, microbial systems are used to hydrolyze PPT-type precursors. For example, ginsenoside Re (a major PPT-type with Glc-Rha at C-6 and Glc at C-20) can be hydrolyzed to remove the rhamnose residue, yielding Rg1. Rg1 (Glc-Glc at C-6? and Glc at C-20) can then potentially be modified to attach xylose instead of the second glucose or rhamnose, although direct enzymatic xylosylation of Rg1/Rh1 by microbial enzymes to form Ng-R2 is less commonly reported than deglycosylation. Microbial transformation pathways often focus on generating the PPT aglycone or simpler glycosides like Rh1 from complex mixtures [5] [9].
  • Key Microorganisms: Diverse bacteria and fungi exhibit ginsenoside-transforming capabilities. Lactic acid bacteria (Lactobacillus plantarum, Lactobacillus rhamnosus) isolated from fermented foods like Kimchi and Eoyukjang are particularly efficient, often exhibiting high β-glucosidase and other glycosidase activities tolerant to mildly acidic conditions [9]. Soil bacteria (Microbacterium, Arthrobacter, Paecilomyces, Aspergillus spp.) and human gut microbiota also play significant roles in deglycosylation [2] [5].
  • Chemical Transformation: While microbial methods are favored for specificity and mild conditions, chemical hydrolysis (acid or alkali treatment) can also convert major saponins. However, chemical methods suffer from drawbacks like low selectivity, formation of undesirable side products (e.g., 20(R)-epimers or dehydrated compounds like Rk1, Rg5), and harsh reaction conditions that can degrade the target compound or alter its stereochemistry, making them less suitable for pure Ng-R2 production [2] [5].
  • Enzymatic Catalysis: Purified enzymes (e.g., thermostable β-glucosidases from Thermotoga thermarum, α-L-arabinofuranosidases from Caldicellulosiruptor saccharolyticus) offer high regioselectivity and yield (approaching 100% conversion under optimal conditions) for specific deglycosylation steps, providing a cleaner and more controllable alternative to whole-cell microbial transformation or chemical methods for generating key intermediates [5].

Table 2: Microbial Biotransformation Approaches Relevant to Ginsenoside Ng-R2 Production

Biotransformation SystemExamplesTarget Reaction/Relevance to Ng-R2Key AdvantagesYield/Conversion EfficiencyRef.
Lactic Acid Bacteria (Whole Cell)Lactobacillus plantarum, Lactobacillus rhamnosusDeglycosylation of Rb1, Rc → Rd; Complex PPT-type hydrolysisMild conditions (pH 6-7, 30°C), food-grade safetyHigh (>90% for specific steps) [9]
Fungal Strains (Whole Cell)Aspergillus versicolor, Paecilomyces bainierHydrolysis of Rb1 → Rd → F2/Rg3; PPT-type hydrolysisHigh enzymatic activity, diverse glycosidasesUp to 94.9% (specific steps) [5]
Thermophilic Enzymes (Purified)β-Glucosidase (Tt-BGL), α-L-ArabinofuranosidaseHighly selective hydrolysis (e.g., Rc → Rd; Rb1 → Rd)High specificity, thermostability, minimal side productsUp to 99.5% (molar yield) [5]
Engineered Microbial FactoriesSaccharomyces cerevisiae expressing UGTs & sugar pathway genesDe novo synthesis from glucose; Specific glycosylation (Xyl transfer)Sustainable, high purity, controllable processNg-R2: Up to 1.25 g/L (Fed-batch) [4]

Synthetic Biology: The most advanced approach involves the de novo biosynthesis of Ng-R2 in engineered microbial hosts, primarily yeast (Saccharomyces cerevisiae). Starting from a high-yielding PPT-producing strain (e.g., >5 g/L PPT achieved by optimizing CYP716A53v2 expression and precursor flux [4]), the pathway is extended by introducing:

  • Glycosylation Genes: UGTs responsible for the sequential attachment of glucose to C-20 of PPT (yielding Rh1) and crucially, a specific xylosyltransferase for attaching xylose to the C-6 position of that inner glucose moiety.
  • UDP-Sugar Biosynthesis Pathways: Since S. cerevisiae lacks UDP-xylose, heterologous genes (e.g., Arabidopsis thaliana UDP-xylose synthase (AtUXS) and UDP-glucuronic acid decarboxylase) must be introduced to provide the activated sugar donor UDP-xylose for the final xylosylation step [4]. Systematic optimization of gene expression, precursor supply (e.g., via MVA pathway engineering), and fermentation conditions (e.g., fed-batch) has enabled remarkably high titers of Ng-R2 (up to 1.25 g/L) directly from glucose in bioreactors, demonstrating the industrial potential of this green technology [4] [10].

Stereospecific Modifications and Structural Diversification Mechanisms

The bioactivity of Ng-R2 is intrinsically linked to its precise three-dimensional structure, governed by stereospecific modifications during biosynthesis and biotransformation. Key mechanisms ensuring structural fidelity and generating diversity include:

  • Stereoselective Hydroxylation: The action of CYP716A53v2 is highly stereoselective, producing exclusively the bioactive 20(S)-protopanaxatriol (PPT) configuration. This enzyme precisely positions the C-6 hydroxyl group in the β-orientation, a conformation essential for the subsequent correct glycosylation patterns and ultimately the biological function of Ng-R2 and related PPT-saponins [4] [10]. Microbial or chemical transformations lacking this specificity can generate inactive or less active 20(R)-epimers.
  • Regioselective Glycosylation: UGTs exhibit strict regioselectivity, targeting specific hydroxyl groups on the aglycone or on existing sugar chains. The UGT catalyzing the initial C-20 glucosylation of PPT acts specifically on the C-20 β-OH. More critically, the xylosyltransferase responsible for Ng-R2 formation exhibits precise regioselectivity by recognizing Rh1 (20-O-Glc-PPT) and attaching the xylose residue specifically to the C-6 hydroxyl group of the glucose moiety linked to C-20 of PPT, not to the C-6 OH of the PPT aglycone itself [4]. This distinguishes Ng-R2 biosynthesis from that of Re (rhamnose attached to C-6 OH of the outer glucose at C-6 of PPT) or Rg1 (only glucose at C-6 and C-20). UGTs like PgURT94, which rhamnosylates the C-6 position of the glucose attached to C-6 of PPT (forming Re) or to the glucose on Rh1 (forming Rg2), exemplify the exquisite regioselectivity of these enzymes, even if not directly involved in Ng-R2 xylosylation [6].
  • Sugar Donor Specificity: The final diversification step defining Ng-R2 is the absolute specificity of its cognate xylosyltransferase for UDP-xylose as the sugar donor. This contrasts with UGTs involved in producing Re (requiring UDP-rhamnose) or Rg1 (using UDP-glucose for both glycosylations). Engineering the UDP-xylose supply pathway within microbial hosts is therefore essential for efficient Ng-R2 production and prevents misglycosylation with other sugars [4].
  • Anomericity Control: Glycosyltransferases catalyze the formation of glycosidic bonds with specific anomeric configurations (typically β-linkages for glucose and xylose in ginsenosides). The enzymes involved in Ng-R2 biosynthesis ensure the β-configuration of the glucosidic bond at C-20 and the xylosidic bond at the C-6 position of the inner glucose, crucial for maintaining the natural structure and activity [4] [6].
  • Epimerization and Dehydration (Undesired in Ng-R2 Context): While acid-catalyzed chemical transformations can induce epimerization at C-20 (converting 20(S) to 20(R)) or dehydration (e.g., forming Rk1, Rg5 from PPD-type Rd), these reactions represent loss of structural fidelity for Ng-R2. Biosynthetic enzymes and optimized microbial/enzymatic biotransformations are designed to avoid these alterations, preserving the native 20(S), saturated dammarane structure with the specific xylose attachment that characterizes bioactive Ng-R2 [5].

Properties

Product Name

Ginsenoside Ng-R2

IUPAC Name

(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C41H70O13

Molecular Weight

771.0 g/mol

InChI

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26+,27-,28?,29-,30+,31-,32+,33+,34-,35-,36+,38+,39+,40+,41-/m0/s1

InChI Key

FNIRVWPHRMMRQI-RUVPKARZSA-N

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)O)C

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